N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide
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Overview
Description
N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide is a compound that features a pyrimidine ring, which is a six-membered heterocyclic structure containing nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-diamino-5-formylpyrimidine with 4-aminobenzamide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in inhibiting specific enzymes or proteins.
Medicine: Explored for its anticancer properties, particularly as a protein kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Another pyrimidine derivative with kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Quinazoline: A fused pyrimidine derivative with diverse biological activities.
Uniqueness
N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide is unique due to its specific structure, which allows for selective inhibition of certain protein kinases. This selectivity can result in fewer side effects and improved therapeutic outcomes compared to other similar compounds .
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-[4-[(6-amino-5-formylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C18H15N5O2/c19-16-15(10-24)17(21-11-20-16)22-13-6-8-14(9-7-13)23-18(25)12-4-2-1-3-5-12/h1-11H,(H,23,25)(H3,19,20,21,22) |
InChI Key |
ABXBRHQLGPRAOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=NC(=C3C=O)N |
Origin of Product |
United States |
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